molecular formula C17H18O2S B3022298 3'-Methoxy-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-27-3

3'-Methoxy-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3022298
CAS No.: 898754-27-3
M. Wt: 286.4 g/mol
InChI Key: UCWBSWKLJJKXRT-UHFFFAOYSA-N
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Description

3’-Methoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2S It is characterized by the presence of a methoxy group, a thiomethyl group, and a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-thiomethylbenzene.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product, 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(2-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Methoxy-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3’-Methoxy-3-(2-methylphenyl)propiophenone: Lacks the thiomethyl group.

    3’-Methoxy-3-(2-chlorophenyl)propiophenone: Contains a chlorine atom instead of a thiomethyl group.

    3’-Methoxy-3-(2-nitrophenyl)propiophenone: Contains a nitro group instead of a thiomethyl group.

Uniqueness

3’-Methoxy-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both methoxy and thiomethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWBSWKLJJKXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644309
Record name 1-(3-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-27-3
Record name 1-(3-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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